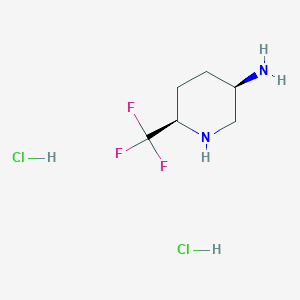

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride

Description

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine dihydrochloride is a chiral piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and an amine group at the 3-position of the piperidine ring. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its stereochemistry (3R,6R) is critical for target selectivity and potency, as minor stereochemical changes can drastically alter biological activity .

Properties

IUPAC Name |

(3R,6R)-6-(trifluoromethyl)piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-2-1-4(10)3-11-5;;/h4-5,11H,1-3,10H2;2*1H/t4-,5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHERRNFDNWYVTM-ALUAXPQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NCC1N)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC[C@@H]1N)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: undergoes various types of chemical reactions:

Oxidation: The amine group can be oxidized to form the corresponding amine oxide.

Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler piperidine derivative.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Amine Oxides: Resulting from oxidation reactions.

Simpler Piperidine Derivatives: Resulting from reduction reactions.

Substituted Piperidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: has diverse applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: The compound is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Stereoisomers and Structural Isomers

(3S,6S)-6-(Trifluoromethyl)piperidin-3-amine Dihydrochloride

- Structural Difference : The (3S,6S) stereoisomer differs in the spatial arrangement of the amine and trifluoromethyl groups.

- Impact : Stereochemistry influences receptor binding; for example, (3R,6R) may exhibit higher affinity for specific targets compared to (3S,6S) due to spatial complementarity .

(3R)-Piperidin-3-amine Dihydrochloride

Core Ring Modifications

rac-4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-2,3-dihydro-1H-isoindol-1-one

- Structural Difference : Incorporates the (3R,6R)-trifluoromethylpiperidinyl moiety into an isoindolone ring system.

rac-Methyl 2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetate Hydrochloride

- Structural Difference : Replaces the piperidine ring with morpholine (oxygen-containing heterocycle).

Substituent Variations

6-(Difluoromethyl)pyridin-3-amine Hydrochloride

- Structural Difference : Pyridine ring instead of piperidine, with -CF₂H at the 6-position.

(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride

Salt Forms and Protecting Groups

(3R,6R)-N-Boc-6-(Trifluoromethyl)piperidin-3-amine

Key Data Table: Structural and Property Comparison

| Compound Name | Core Structure | Substituents | Stereochemistry | Key Properties |

|---|---|---|---|---|

| (3R,6R)-6-(CF₃)piperidin-3-amine diHCl | Piperidine | -CF₃ (6), -NH₂ (3) | (3R,6R) | High solubility, chiral specificity |

| (3S,6S)-6-(CF₃)piperidin-3-amine diHCl | Piperidine | -CF₃ (6), -NH₂ (3) | (3S,6S) | Altered target binding vs. (3R,6R) |

| (3R)-Piperidin-3-amine diHCl | Piperidine | -NH₂ (3) | (3R) | Lower lipophilicity, simpler scaffold |

| 6-(CF₂H)pyridin-3-amine HCl | Pyridine | -CF₂H (6), -NH₂ (3) | N/A | Aromatic, moderate metabolic stability |

| rac-Morpholin-3-yl acetate HCl | Morpholine | -CF₃ (6), ester (3) | (3R,6R) | Increased polarity, reduced BBB penetration |

Research Implications

- Medicinal Chemistry : The (3R,6R) configuration and -CF₃ group are advantageous for designing enzyme inhibitors (e.g., kinase or protease targets) due to enhanced hydrophobic interactions and metabolic stability .

- SAR Studies : Simplifying the scaffold to (3R)-piperidin-3-amine dihydrochloride aids in identifying essential pharmacophores .

- Drug Delivery : Salt forms (e.g., dihydrochloride) optimize pharmacokinetics, while protecting groups (e.g., Boc) facilitate synthetic routes .

Biological Activity

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group, which often enhances biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C6H10Cl2F3N

- Molecular Weight : 208.06 g/mol

- CAS Number : 138040918

The trifluoromethyl group is known for its ability to enhance lipophilicity and metabolic stability, making compounds more effective in biological systems.

Biological Activity Overview

The biological activity of (3R,6R)-6-(trifluoromethyl)piperidin-3-amine; dihydrochloride can be categorized into several key areas:

1. Receptor Binding Affinity

Studies have shown that compounds containing the trifluoromethyl group often exhibit increased binding affinity to various receptors. For instance, SAR studies indicate that the presence of a trifluoromethyl group can significantly enhance the potency of compounds targeting serotonin receptors and TRPV1 receptors, which are implicated in pain and inflammation .

2. Antinociceptive Properties

Research on related compounds suggests that the trifluoromethyl piperidine derivatives may exhibit antinociceptive effects. A study highlighted a series of pyridinylpiperazine ureas that demonstrated high affinity for the TRPV1 vanilloid receptor, suggesting that similar mechanisms could be applicable to (3R,6R)-6-(trifluoromethyl)piperidin-3-amine .

3. In Vivo Efficacy

Animal models have been utilized to evaluate the efficacy of trifluoromethyl-containing compounds in reducing pain responses. These models provide insights into how modifications at the piperidine ring can influence overall biological activity. For example, specific modifications have resulted in significant reductions in nociceptive behavior in rodent models .

Case Studies

Several studies have investigated the biological profile of related compounds with similar structural features:

Structure-Activity Relationship (SAR)

The SAR of (3R,6R)-6-(trifluoromethyl)piperidin-3-amine indicates that modifications to both the piperidine ring and the trifluoromethyl substituent can significantly alter biological activity. Key observations include:

- Trifluoromethyl Group : Enhances hydrophobic interactions with target proteins.

- Piperidine Modifications : Altering substituents on the piperidine ring can lead to variations in receptor selectivity and potency.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R,6R)-6-(Trifluoromethyl)piperidin-3-amine dihydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts or resolving agents. For piperidine derivatives, asymmetric hydrogenation or enzymatic resolution methods are common. Column chromatography with chiral stationary phases (e.g., cellulose-based) can isolate enantiomers, monitored by chiral HPLC (e.g., using a Chiralpak® column). Ensure reaction conditions (temperature, solvent polarity) preserve stereochemistry, as trifluoromethyl groups may influence steric and electronic effects .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm the piperidine backbone and trifluoromethyl group (F NMR for CF signal at ~-60 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] for CHClFN).

- X-ray Crystallography : For absolute stereochemistry confirmation if single crystals are obtainable .

Q. How can researchers optimize reaction yields for intermediates like 6-(trifluoromethyl)piperidin-3-amine?

- Methodological Answer : Use design of experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For trifluoromethylation, consider transition-metal catalysts (e.g., Cu/Ag systems) or photoredox methods. Monitor intermediates via TLC or in situ IR spectroscopy. Purify via recrystallization (e.g., using ethanol/HCl for dihydrochloride salt formation) .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of intermediates in the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. Software like Gaussian or ORCA can predict regioselectivity in trifluoromethylation or amine protection steps. Molecular dynamics simulations assess solvent effects on reaction kinetics. Pair computational results with experimental validation (e.g., kinetic isotope effects) .

Q. What strategies resolve contradictory data in reaction yields under varying conditions (e.g., solvent, temperature)?

- Methodological Answer : Conduct sensitivity analysis to identify critical variables. Use statistical tools (e.g., ANOVA) to distinguish noise from significant factors. Cross-validate with kinetic studies (e.g., Eyring plots for temperature dependence) or isotopic labeling to trace mechanistic pathways. Reference analogous systems (e.g., trifluoromethylpyrimidines) for benchmarking .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to buffers (pH 1–10) at 40°C/75% RH, sampling at intervals for HPLC analysis.

- Degradation Pathway Mapping : Use LC-MS/MS to identify hydrolysis byproducts (e.g., cleavage of the piperidine ring or CF group).

- Computational Prediction : Apply QSPR models to estimate shelf-life based on molecular descriptors .

Data Analysis and Experimental Design

Q. What methodologies are recommended for analyzing stereochemical outcomes in multi-step syntheses?

- Methodological Answer : Combine chiral chromatography with Mosher’s ester analysis for secondary alcohols. For amines, use Marfey’s reagent (FDAA) to derivatize and separate enantiomers via HPLC. Circular dichroism (CD) spectroscopy provides complementary data on chiral centers .

Q. How should researchers address discrepancies between theoretical and experimental F NMR chemical shifts?

- Methodological Answer : Calibrate computational models (e.g., DFT with solvent corrections) against known CF-containing standards. Investigate solvent effects (e.g., DMSO vs. CDCl) and hydrogen bonding interactions. Cross-reference with crystallographic data to validate electronic environment predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.